Ethyl methyl disulfide
CAS No.: 20333-39-5
Cat. No.: VC2316138
Molecular Formula: C3H8S2
Molecular Weight: 108.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20333-39-5 |
|---|---|
| Molecular Formula | C3H8S2 |
| Molecular Weight | 108.23 g/mol |
| IUPAC Name | (methyldisulfanyl)ethane |
| Standard InChI | InChI=1S/C3H8S2/c1-3-5-4-2/h3H2,1-2H3 |
| Standard InChI Key | XLTBPTGNNLIKRW-UHFFFAOYSA-N |
| SMILES | CCSSC |
| Canonical SMILES | CCSSC |
Introduction
Chemical Identity and Structure
Ethyl methyl disulfide, with the molecular formula C₃H₈S₂, is a dialkyldisulfide containing a disulfide group (R-SS-R') where R is a methyl group and R' is an ethyl group. The IUPAC name for this compound is (methyldisulfanyl)ethane. The chemical structure features two sulfur atoms forming a disulfide bridge between methyl and ethyl groups .
Nomenclature and Identification
The compound is known by several names and identifiers, which are summarized in Table 1:
| Parameter | Value |
|---|---|
| Common Name | Ethyl methyl disulfide |
| CAS Registry Number | 20333-39-5 |
| IUPAC Name | (methyldisulfanyl)ethane |
| Molecular Formula | C₃H₈S₂ |
| Molecular Weight | 108.226 g/mol |
| Synonyms | 2,3-Dithiapentane, Methyl ethyl disulphide, 1-(Methyldisulfanyl)ethane |
| InChI Key | XLTBPTGNNLIKRW-UHFFFAOYSA-N |
| SMILES | CCSSC |
The chemical structure of ethyl methyl disulfide consists of an ethyl group (CH₃CH₂-) bonded to one sulfur atom, which is in turn bonded to another sulfur atom connected to a methyl group (CH₃-), forming the characteristic disulfide linkage .
Physical and Chemical Properties
Ethyl methyl disulfide possesses specific physical and chemical properties that influence its behavior in various environments and applications. These properties are critical for understanding its chemical reactivity, sensory characteristics, and potential uses.
Physical Properties
The key physical properties of ethyl methyl disulfide are presented in Table 2:
| Property | Value |
|---|---|
| Physical State | Liquid (at standard conditions) |
| Melting Point | -105.91°C |
| Boiling Point | 137°C |
| Density | 1.0200 g/cm³ |
| Refractive Index | 1.5325 (estimate) |
| LogP | 2.30 |
| Odor | Sulfurous, truffle-like at 0.10% in propylene glycol |
| Odor Type | Sulfurous |
These physical attributes contribute to the compound's behavior in various chemical processes and formulations .
Natural Occurrence
Ethyl methyl disulfide occurs naturally in various food sources, particularly those rich in sulfur compounds. Its presence contributes to the distinctive flavors and aromas of these foods.
Distribution in Food Sources
The compound has been detected in several food sources, with varying concentrations:
| Food Source | Relative Concentration | Notes |
|---|---|---|
| Kohlrabi (Brassica oleracea var. gongylodes) | Highest | Primary natural source |
| Garden Onions (Allium cepa) | Detected | Not quantified |
| Green Onions | Detected | Not quantified |
| Cabbages (Brassica oleracea var. capitata) | Detected | Not quantified |
| Welsh Onions (Allium fistulosum) | Detected | Not quantified |
| Fruits (various) | Detected | Not quantified |
| Durian (Durio zibethinus) | Detected | Not quantified |
The compound's presence in these foods suggests it could potentially serve as a biomarker for their consumption .
Role in Food Chemistry
In foods, particularly those from the Allium genus (onions, garlic) and Brassica family (cabbage, kohlrabi), ethyl methyl disulfide contributes to the characteristic sulfurous aroma. The compound is formed through enzymatic and chemical reactions that occur when these vegetables are cut, crushed, or cooked, resulting in the release of various sulfur-containing compounds .
Synthesis and Production Methods
Ethyl methyl disulfide can be synthesized through various methods, both from natural precursors and through controlled chemical reactions.
Photochemical Synthesis
One method for producing ethyl methyl disulfide involves the photolysis of methyl disulfide and ethyl disulfide mixtures. The gas phase photolysis of these compounds, studied at 25°C and wavelengths between 2300-2800 Å, yields methyl ethyl disulfide as a predominant product when the compounds are co-photolyzed .
The reaction proceeds through the formation of thiyl radicals, which recombine to form various disulfides. The co-photolysis specifically yields methyl ethyl disulfide through the following chain step:
R'S + RSSR → R'SSR + RS
This reaction leads to a photochemical equilibrium, with ethyl methyl disulfide forming in appreciably larger yields during co-photolysis compared to the photolysis of the individual precursors .
Industrial Production
Industrial methods for producing methyl ethyl sulfide (a related compound) have been described in patents, which may provide insights into potential production methods for ethyl methyl disulfide. These methods involve:
-
Contacting dimethyl sulfide and diethyl sulfide with a catalyst in a fixed bed reactor
-
Mercaptan production systems that produce methyl mercaptan and dimethyl sulfide from methanol and H₂S, and ethyl mercaptan and diethyl sulfide from ethanol and H₂S
-
Subsequent reactions to form various sulfur compounds, including methyl ethyl sulfide
The conversion rates and yields for these processes have been documented, with conversion rates of diethyl sulfide ranging from 25.4% to 90.5% under various reaction conditions .
Chemical Reactivity
Ethyl methyl disulfide exhibits various chemical behaviors due to the reactivity of the disulfide bond and the adjacent carbon atoms. Understanding these reactions is critical for predicting its behavior in different environments.
Oxidation Reactions
While the search results primarily discuss the oxidation of methyl ethyl sulfide (a related but distinct compound) rather than ethyl methyl disulfide, this information may still provide insights into potential reaction pathways for ethyl methyl disulfide.
Studies on methyl ethyl sulfide oxidation show that at standard conditions (298 K and 1 atm pressure), the energetically favorable stable products include:
-
Acetaldehyde (CH₃CH=O)
-
Thioformaldehyde (CH₂=S)
-
Thio-acetaldehyde (CH₃CH=S)
-
Formaldehyde (CH₂=O)
The oxidation also produces reactive and unstable radicals such as CH₃S- =O, CH₃CH₂S- =O, CH₃S(=O)CCO- , and OH .
Thermodynamic Considerations
Thermodynamic analysis of the oxidation of methyl ethyl sulfide radicals provides insight into the energetically favorable reaction pathways. Three key thermodynamic quantities—Gibbs free energy change, standard enthalpy change, and standard entropy change—have been used to predict the spontaneous reaction pathways at standard conditions .
Applications and Uses
Ethyl methyl disulfide finds applications primarily in the food and flavor industry due to its distinctive aroma profile.
Food and Flavor Applications
The compound is used as a flavoring agent, particularly in:
-
Onion flavors
-
Garlic flavors
-
Soup flavors
-
Savory flavors
-
Meat flavors
-
Seafood flavors
Its inclusion in these applications leverages its sulfurous, truffle-like aroma to enhance the sensory profile of food products .
Regulatory Status
Ethyl methyl disulfide has been recognized by regulatory authorities for use in food applications:
-
It is listed in the FDA's Substances Added to Food (formerly EAFUS) inventory
-
It has been assigned the FDA UNII identifier 13370B0F26
-
It is registered in the EPA Substance Registry System as "Disulfide, ethyl methyl (20333-39-5)"
-
It has a FEMA (Flavor and Extract Manufacturers Association) number of 4040, indicating its approval for use as a flavoring substance
| Hazard Statement | Percentage of Notifications | Description |
|---|---|---|
| H224 | 33.3% | Extremely flammable liquid and vapor |
| H225 | 66.7% | Highly flammable liquid and vapor |
| H302 | 33.3% | Harmful if swallowed |
| H315 | 100% | Causes skin irritation |
| H319 | 100% | Causes serious eye irritation |
| H335 | 66.7% | May cause respiratory irritation |
These classifications are based on aggregated information from companies' notifications to the ECHA C&L Inventory .
Hazard Classes and Categories
The compound falls into several hazard classes and categories:
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Flammable Liquid Category 1 (33.3%)
-
Flammable Liquid Category 2 (66.7%)
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Acute Toxicity Category 4 (33.3%)
-
Skin Irritation Category 2 (100%)
-
Eye Irritation Category 2 (100%)
-
Specific Target Organ Toxicity - Single Exposure Category 3 (66.7%)
Appropriate precautions, including proper personal protective equipment and handling procedures, should be employed when working with this compound.
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